molecular formula C10H11N7O4 B12074420 7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine CAS No. 37082-52-3

7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine

Cat. No.: B12074420
CAS No.: 37082-52-3
M. Wt: 293.24 g/mol
InChI Key: IZINBYPJBKCTOK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine involves several steps, typically starting with the preparation of the purine nucleus followed by the introduction of the tetrazole ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine undergoes various chemical reactions, including:

Scientific Research Applications

7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the GABAergic system, where it enhances the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system .

Comparison with Similar Compounds

7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine can be compared with other tetrazolo-purine derivatives, such as:

Properties

CAS No.

37082-52-3

Molecular Formula

C10H11N7O4

Molecular Weight

293.24 g/mol

IUPAC Name

2-(hydroxymethyl)-5-(tetrazolo[5,1-f]purin-7-yl)oxolane-3,4-diol

InChI

InChI=1S/C10H11N7O4/c18-1-4-6(19)7(20)10(21-4)16-2-11-5-8(16)12-3-17-9(5)13-14-15-17/h2-4,6-7,10,18-20H,1H2

InChI Key

IZINBYPJBKCTOK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN4C2=NN=N4

Origin of Product

United States

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